molecular formula C14H16N4O3 B2660142 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide CAS No. 2034288-39-4

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2660142
CAS No.: 2034288-39-4
M. Wt: 288.307
InChI Key: XCMKMQCMNMZNLQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyridine ring, and a cyclopropane ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The oxadiazole and pyridine rings are aromatic, which means they are planar and contribute to the overall stability of the molecule. The cyclopropane ring is a small, strained ring, which could make the molecule more reactive .

Scientific Research Applications

Radiotracer Development for PET Imaging

One study describes the preparation of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, highlighting its role as a PET radioligand with potential for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. This compound demonstrates high brain uptake, slow clearance, and stability, making it a promising candidate for neuroimaging studies (García et al., 2014).

Modification to Reduce Metabolism by Aldehyde Oxidase

Another investigation focused on systematic structure modifications to reduce metabolism mediated by aldehyde oxidase (AO), a common challenge in drug development. By altering the heterocycle or blocking the reactive site, the study aimed to improve the metabolic stability of compounds, a strategy that could be applied to similar chemical structures (Linton et al., 2011).

Antimicrobial and Antitumor Applications

Further research has explored the antimicrobial and antitumor potential of compounds with similar structural features. For instance, the synthesis and tuberculostatic activity of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives were investigated, providing insights into their potential as antimicrobial agents (Foks et al., 2004). Additionally, novel dihydropyrimidine derivatives have been synthesized and evaluated for their in vitro antidiabetic activity, demonstrating the versatility of such compounds in addressing various health conditions (Lalpara et al., 2021).

Future Directions

The study of novel compounds like this one is an important area of research in medicinal chemistry. Future studies could focus on synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activity .

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-20-11-6-5-10(7-15-11)13-17-12(21-18-13)8-16-14(19)9-3-4-9/h5-7,9H,2-4,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMKMQCMNMZNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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